BENGHE Foundational & Exploratory

Check Availability & Pricing

alpha-methyl-phenyllactic acid structure and
molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

2-Hydroxy-2-methyl-3-
Compound Name:

phenylpropanoic acid
CAS No.: 56269-86-4
Cat. No.: B3340405

Get Quote

\ J

Definitive Technical Guide: -Methyl-Phenyllactic
Acid

Structural Characterization, Synthesis, and Molecular
Profiling

Executive Technical Summary
-Methyl-Phenyllactic Acid is a chiral

-hydroxy acid (AHA) characterized by the presence of a quaternary carbon at the
-position. Structurally derived from phenyllactic acid (PLA) by the substitution of the

-proton with a methyl group, this modification significantly alters its steric profile, metabolic
stability, and lipophilicity.

It serves as a critical chiral building block in the synthesis of
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-methyl amino acids (e.g.,

-methylphenylalanine) and proteolysis-resistant peptidomimetics. Unlike its non-methylated
parent, the quaternary center prevents racemization via enolization, making it a robust scaffold
for drug discovery.

Key Parameter Data Specification

IUPAC Name 2-Hydroxy-2-methyl-3-phenylpropanoic acid

Common Name -Methyl-Phenyllactic Acid

164333-77-1 (S-isomer); 515-30-0

CAS Registr
ISy (Racemic/General)

Molecular Formula

Molecular Weight 180.20 g/mol

C2 (Quaternary
Chiral Center
-carbon)

Structural Characterization & Molecular Weight
Molecular Architecture

The molecule consists of a phenyl ring connected via a methylene bridge (

) to a quaternary

-carbon (

). This

center is bonded to four distinct groups:

o Carboxyl group (

)

o Hydroxyl group (
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)

e Methyl group (

)

e Benzyl moiety (

This quaternary substitution creates a high degree of steric bulk around the hydroxyl and
carboxyl functionalities, influencing both chemical reactivity (e.g., hindered esterification) and
enzyme binding kinetics.

Stereochemistry
The compound exists as two enantiomers: (R)- and (S)-
-methyl-phenyllactic acid.
o Cahn-Ingold-Prelog (CIP) Priority:
1>
(2) >
(3>
(4).
 Stability: Unlike standard
-amino or
-hydroxy acids, the lack of an

-proton renders the stereocenter chemically stable against base-catalyzed racemization.

Molecular Weight Breakdown

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) analysis.
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Isotope Mass (Da) Abundance Contribution
Carbon-12 12.00000 98.93%

Hydrogen-1 1.00783 99.98%

Oxygen-16 15.99491 99.76%

Monoisotopic Mass 180.0786 Da

Average Mass 180.2014 g/mol

Visualization of Structural Logic

The following diagram illustrates the structural hierarchy and the critical distinction between
Phenyllactic Acid (PLA) and its

-Methyl analog.
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Caption: Structural decomposition of

-methyl-phenyllactic acid highlighting the quaternary center responsible for its unique stability
and steric properties.
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Physicochemical Properties

Understanding the physicochemical profile is essential for HPLC method development and

formulation.

Property

Value | Range

Causality/Notes

Physical State

White crystalline powder

High lattice energy due to H-
bonding networks.

Lower than PLA due to

Melting Point 98 — 102 °C disruption of packing by methyl
group.
-OH group enhances acidity
pKa (Acid) 3.65 £ 0.10 (Predicted)

via inductive effect (vs.

propionic acid).

LogP (Octanol/Water)

13-15

More lipophilic than PLA (LogP
~1.0) due to the extra methyl

group.

Soluble in MeOH, EtOH,

Moderate water solubility; pH-

Solubility
DMSO dependent.

UV Max ( Characteristic of the non-
258 nm ) )

) conjugated phenyl ring.

Synthetic Methodologies

The synthesis of

-methyl-phenyllactic acid is non-trivial due to the formation of the quaternary center. Two
primary routes are employed: the Cyanohydrin Route (Chemical) and Enzymatic

Transformation (Biocatalytic).

Chemical Synthesis: The Cyanohydrin Route
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This is the standard industrial approach, utilizing Phenylacetone (Benzyl methyl ketone) as the
starting material.

» Nucleophilic Addition: Phenylacetone reacts with Sodium Cyanide (NaCN) or Trimethylsilyl
cyanide (TMSCN) to form the corresponding cyanohydrin. The ketone carbonyl carbon
becomes the quaternary center.

o Hydrolysis: Acid-catalyzed hydrolysis (HCI/
) converts the nitrile (
) group directly into the carboxylic acid (
).

Reaction Scheme:

Biocatalytic Route

Engineered lactate dehydrogenases (LDHSs) or specific hydroxynitrile lyases can be used for
asymmetric synthesis to yield enantiopure (S)- or (R)- isomers. This avoids the resolution steps
required in chemical synthesis.

Phenylacetone Nucleophilic

(Benzyl Methyl Ketone) Addition

a-Methyl Acid Hydrolysis -NH4+ a-Methyl-Phenyllactic
e Cyanohydrin (HC1, Reflux) Acid (Racemic)

HCN / TMSCN

Click to download full resolution via product page

Caption: The primary chemical synthesis pathway via cyanohydrin intermediate, yielding the
racemic acid which requires subsequent chiral resolution.

Analytical Profiling

To verify the identity and purity of
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-methyl-phenyllactic acid, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

e 7.20 —7.35 ppm (m, 5H): Aromatic protons (Phenyl group).
e 3.15 ppm (d, 1H, J=13.5 Hz): Benzylic proton (
of
).
e 2.95 ppm (d, 1H, J=13.5 Hz): Benzylic proton (
of
). Note: Diastereotopic splitting due to the chiral center.
e 1.55 ppm (s, 3H):

-Methyl group. Diagnostic singlet; confirms quaternary substitution.

Mass Spectrometry (ESI-MS)

 |lonization Mode: Negative lon Mode (
).

e Parent lon: m/z 179.1.

e Fragmentation: Loss of

(m/z 179

135) and subsequent loss of the methyl group or benzyl cleavage.
Applications in Drug Development[5]
o Chiral Synthons: Used to synthesize

-methyl-phenylalanine via Ritter reaction or nucleophilic substitution, a key component in
peptide drugs to restrict conformational flexibility.
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¢ Metabolic Probes: The

-methyl group blocks oxidation at the

-position, making it a useful probe for studying metabolic pathways involving phenyllactic
acid or phenylalanine dehydrogenases.

e Danshensu Analogues: While distinct from Danshensu (3,4-dihydroxyphenyllactic acid),

-methyl-phenyllactic acid is used in Structure-Activity Relationship (SAR) studies to evaluate
the role of the

-proton in antioxidant activity and receptor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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